PHENYLMERCURY (II) NITRATE

Catalog No.
S651289
CAS No.
55-68-5
M.F
C6H5HgNO3
M. Wt
339.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHENYLMERCURY (II) NITRATE

CAS Number

55-68-5

Product Name

PHENYLMERCURY (II) NITRATE

IUPAC Name

phenylmercury(1+);nitrate

Molecular Formula

C6H5HgNO3

Molecular Weight

339.70 g/mol

InChI

InChI=1S/C6H5.Hg.NO3/c1-2-4-6-5-3-1;;2-1(3)4/h1-5H;;/q;+1;-1

InChI Key

PDTFCHSETJBPTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Hg]O[N+](=O)[O-]

Solubility

Solubility in water: poo

Synonyms

merphene, nitratophenylmercury compd. with hydroxyphenylmercury (1:1), phenylmercuric nitrate, basic, phenylmercurinitrate

Canonical SMILES

C1=CC=C(C=C1)[Hg+].[N+](=O)([O-])[O-]

Description

The exact mass of the compound Phe-Mer-Nite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4772. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylmercury (II) nitrate is an organomercuric compound with the chemical formula C₆H₅HgNO₃. It is characterized by a phenyl group (C₆H₅) bonded to a mercury atom, which is further coordinated with a nitrate ion. This compound appears as lustrous scales and decomposes at temperatures between 187°C and 190°C. It is very slightly soluble in water, with solubility reported to be less than 1 mg/mL at 72°F . Due to its mercury content, phenylmercury (II) nitrate is classified as highly toxic and poses significant health risks upon exposure .

, particularly with acids and bases. For instance:

  • Reaction with Acids: When treated with strong acids, phenylmercury (II) nitrate can form salts and release nitrobenzene, characterized by a yellow coloration .
  • Decomposition: On heating, it decomposes to produce toxic fumes and may react with water to generate hazardous gases .
  • Enzyme Inhibition: Studies have shown that phenylmercury (II) nitrate can inhibit several enzymes, including cytochrome oxidase and catalase, indicating its biochemical reactivity .

Phenylmercury (II) nitrate can be synthesized through several methods:

  • Direct Reaction: The reaction of phenylmercury hydroxide or oxide with nitric acid results in the formation of phenylmercury (II) nitrate.
  • Mercuration of Phenols: Phenolic compounds can be mercurated using mercury salts in the presence of nitrating agents.
  • Chemical Exchange: Phenylmercury compounds can also be synthesized by exchanging ligands in mercury complexes under controlled conditions .

MethylmercuryC₁H₃HgExtremely HighNeurotoxic effects; bioaccumulationEthylmercuryC₂H₅HgHighFormerly used as a preservativePhenylmercury hydroxideC₆H₅HgOHHighUsed in organic synthesis

Uniqueness of Phenylmercury (II) Nitrate

Phenylmercury (II) nitrate is unique due to its specific applications as an antiseptic and fungicide, alongside its notable capacity for enzyme inhibition. Its solid state at room temperature and slight water solubility further distinguish it from other organomercuric compounds.

Research on interaction studies involving phenylmercury (II) nitrate has highlighted its potential for enzyme inhibition and toxicity. For example:

  • Enzyme Interaction: Studies indicate that this compound can depress the activity of several key enzymes, impacting metabolic pathways .
  • Toxicity Studies: Investigations into its toxicological profile have revealed acute toxicity upon inhalation or dermal exposure, necessitating careful handling in laboratory settings .

Phenylmercury (II) nitrate belongs to a class of organomercuric compounds that share similar structural characteristics but differ in their properties and applications. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaToxicity Level

Physical Description

WHITE CRYSTALS OR GREY CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

3

Exact Mass

340.997587 g/mol

Monoisotopic Mass

340.997587 g/mol

Heavy Atom Count

11

Melting Point

176-186 °C

UNII

CG8692ZN14

MeSH Pharmacological Classification

Fungicides, Industrial

Other CAS

55-68-5

Drug Warnings

Prolonged topical application can result in mercury intoxication.

Methods of Manufacturing

Made by boiling benzene with mercuric acetate then treating the resulting acetate with an alkali nitrate: Pyman, Stevenson, Pharm J 133, 269 (1934); T.B. Grave, et al., J Am Pharm Assoc. 25, 752 (1936); Brit pat 446,703 (1936 to Schering-Kahlbaum). /Basic/

General Manufacturing Information

Status: cancelled
FEDERAL REGISTRATION FOR USE IN FOOD PRODUCTION CANCELLED (1969).
PHENYLMERCURIC NITRATE SHOWED GOOD COMPATIBILITY WITH ADJUVANTS.

Analytic Laboratory Methods

THE COLD-VAPOR METHOD OF FLAMELESS SPECTROPHOTOMETRY WAS APPLIED FOR DETERMINING THE MERCURY CMPD, PHENYLMERCURIC NITRATE, IN VACCINES AND IN BIOLOGICAL PRODUCTS.
Phenylmercury acetate and nitrate were determined by a reversed-phase HPLC based on the complexation with a morpholinedithiocarbamate derivation in a homogenous system. The method used a muBondapak C18 column, MeOH-H2O (3:1) containing 1 times 10-4M di-sodium EDTA, and spectrophotometric detection at 258 nm. A linear response over the range 0-5 times 10-3% (wt/vol) phenylmercury was obtained. The method is specific and sensitive, and it is adequate to determine phenylmercury salts in a number of eye drops.

Stability Shelf Life

... UNSTABLE, DECOMP INTO BASIC CMPD ON CONTACT WITH WATER.
AFFECTED BY LIGHT
Alkyl mercurials are very stable relative to aryl mercurials such as phenylmercury, which is rapidly broken down into Hg2+ in animals ... and the soil. /Mercurials/

Dates

Modify: 2024-02-18

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